molecular formula C13H18N2 B13250362 tert-Butyl(1H-indol-4-ylmethyl)amine

tert-Butyl(1H-indol-4-ylmethyl)amine

Cat. No.: B13250362
M. Wt: 202.30 g/mol
InChI Key: HUNPFHPPTIFILY-UHFFFAOYSA-N
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Description

tert-Butyl(1H-indol-4-ylmethyl)amine: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a tert-butyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production methods for tert-Butyl(1H-indol-4-ylmethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(1H-indol-4-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Substitution reactions can introduce new functional groups to the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl(1H-indol-4-ylmethyl)amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers investigate its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl(1H-indol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • Indolo[2,3-b]quinoxalines

Comparison: tert-Butyl(1H-indol-4-ylmethyl)amine is unique due to its specific substitution pattern on the indole ring. The presence of the tert-butyl group can significantly influence its chemical and biological properties compared to other indole derivatives. For example, tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines have different substitution patterns, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-methylpropan-2-amine

InChI

InChI=1S/C13H18N2/c1-13(2,3)15-9-10-5-4-6-12-11(10)7-8-14-12/h4-8,14-15H,9H2,1-3H3

InChI Key

HUNPFHPPTIFILY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C2C=CNC2=CC=C1

Origin of Product

United States

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